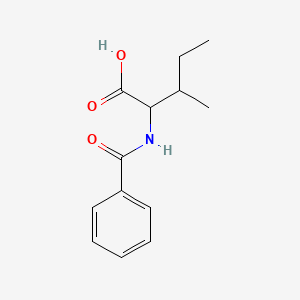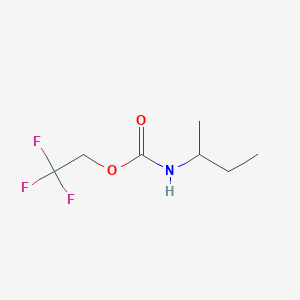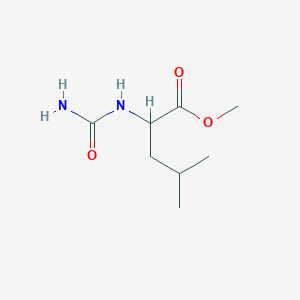
methyl 2-(carbamoylamino)-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(carbamoylamino)-4-methylpentanoate, also known as Methyl 2-carbamoyl-4-methylpentanoate or M2CMP, is a carboxylic acid derivative that has been studied for its potential applications in a variety of scientific fields. The compound has been found to have a wide range of biochemical and physiological effects and is being closely studied for its potential use in a variety of lab experiments.
Applications De Recherche Scientifique
M2CMP has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and biotechnology. It has been used as a substrate for enzyme assays, as a ligand in protein-protein interactions, and as a model compound to study the structure and function of enzymes. Additionally, it has been used to study the mechanism of action of drugs and to develop new drugs.
Mécanisme D'action
M2CMP has been found to interact with enzymes in a variety of ways. In some cases, it can act as a substrate for an enzyme, allowing the enzyme to catalyze a reaction. In other cases, it can bind to an enzyme and act as an inhibitor, preventing the enzyme from catalyzing a reaction. Additionally, it can bind to proteins and act as an allosteric activator or inhibitor, modulating the activity of the protein.
Biochemical and Physiological Effects
M2CMP has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to modulate the activity of enzymes involved in the metabolism of fatty acids, amino acids, and carbohydrates. Additionally, it has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
M2CMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its biochemical and physiological effects are well-understood. Additionally, it is generally non-toxic and has a low cost. However, there are some limitations to its use. For example, it is not as effective as some other compounds in modulating enzyme activity, and its effects may not be as long-lasting as some other compounds.
Orientations Futures
There are several potential future directions for research on M2CMP. One potential avenue of research is to explore its potential use as a therapeutic agent. Additionally, further research could be conducted to explore its potential use as a substrate for enzyme assays and as a ligand in protein-protein interactions. Additionally, further research could be conducted to explore its potential use in drug development and to understand its mechanism of action in greater detail. Finally, further research could be conducted to explore its potential use as a model compound to study the structure and function of enzymes.
Méthodes De Synthèse
M2CMP can be synthesized by the reaction of methyl 2-aminobutanoate and 4-methylpentanoic acid in the presence of a suitable catalyst, such as a tertiary amine. The reaction proceeds in a two-step process, in which the amine is first converted to an imine, which then reacts with the acid to form the desired product. This method is relatively simple and can be scaled up for industrial production.
Propriétés
IUPAC Name |
methyl 2-(carbamoylamino)-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)4-6(7(11)13-3)10-8(9)12/h5-6H,4H2,1-3H3,(H3,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFBVOCPZHEMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(carbamoylamino)-4-methylpentanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine](/img/structure/B6144124.png)
![3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline](/img/structure/B6144131.png)
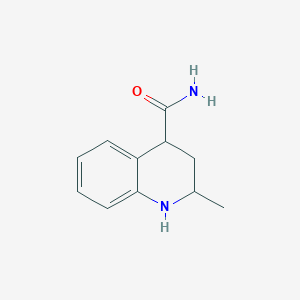

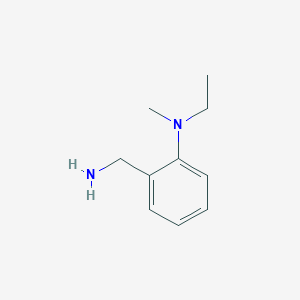
![3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide](/img/structure/B6144168.png)
![1-[(2-fluorophenyl)amino]isoquinoline-3-carboxylic acid](/img/structure/B6144171.png)
